3-Chloro-4-isobutoxyaniline hydrochloride
Overview
Description
This would include the compound’s chemical formula, molecular weight, and structural formula. The compound’s appearance and state (solid, liquid, gas) at room temperature might also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Catalysis and Synthesis
3-Chloro-4-isobutoxyaniline hydrochloride may have applications in catalysis and synthesis. For instance, a study on boric acid-catalyzed reactions for the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium demonstrates the potential use of related compounds in facilitating chemical reactions (Kiyani & Ghorbani, 2015).
Mass Spectrometry Analysis
The use of 3-Chloro-4-isobutoxyaniline hydrochloride in mass spectrometry for analytical purposes is another possible application. Research involving the study of reactions of hydroxybutyric acid using selected ion flow tube mass spectrometry (SIFT-MS) suggests the relevance of similar compounds in this field (Wang, Španěl, & Smith, 2008).
Environmental Studies
The compound may also be relevant in environmental studies, particularly in understanding soil metabolism. A study on the metabolism of 3-chloro-4-methoxyaniline in soil provides insights into how similar compounds might behave in environmental contexts (Briggs & Ogilvie, 1971).
Biodegradable Conductive Composites
In the field of materials science, 3-Chloro-4-isobutoxyaniline hydrochloride might be useful in the development of biodegradable conductive composites. A study on poly(3-hydroxybutyrate) composites with polyaniline nanofibers indicates the potential of related compounds in creating new materials with unique properties (Araújo et al., 2011).
Antibacterial and DNA Polymerase Inhibition
Potential applications in antibacterial activity and inhibition of bacterial DNA polymerase have been observed. Research involving 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally related, showed promising results in inhibiting bacterial growth and DNA polymerase IIIC (Zhi et al., 2005).
Hydroxylation Studies
The study of hydroxylation reactions in organic chemistry may also involve 3-Chloro-4-isobutoxyaniline hydrochloride. Research on the hydroxylation of alkyl and halogen-substituted anilines provides insights into the potential applications of related compounds in this area (Daly et al., 1968).
Photodegradation Research
In the study of photodegradation, related compounds have been investigated, which may imply potential applications for 3-Chloro-4-isobutoxyaniline hydrochloride. For instance, research on the photodecomposition of chlorobenzoic acids could provide a model for how similar compounds might react under UV irradiation (Crosby & Leitis, 1969).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some of this information may not be available. In such cases, researchers often have to conduct their own experiments to determine these properties.
properties
IUPAC Name |
3-chloro-4-(2-methylpropoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(2)6-13-10-4-3-8(12)5-9(10)11;/h3-5,7H,6,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVAVQDABPTUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-isobutoxyaniline hydrochloride | |
CAS RN |
1170938-91-6 | |
Record name | 3-chloro-4-(2-methylpropoxy)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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